molecular formula C26H29NO4 B6271325 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid CAS No. 2680529-11-5

3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid

Cat. No. B6271325
CAS RN: 2680529-11-5
M. Wt: 419.5
InChI Key:
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Description

3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid (abbreviated as 3-FMA-3-AUC) is a carboxylic acid derived from the fluoren-9-yl group of compounds. It is a novel compound that has gained attention in recent years due to its potential applications in various fields, such as medicinal chemistry, organic synthesis, and materials science. This compound has a unique structure that allows it to interact with various molecules and substrates, making it a promising candidate for use in a variety of applications.

Scientific Research Applications

3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid has been found to have a number of potential applications in scientific research. It has been used as a substrate for the synthesis of a variety of compounds, including peptides, nucleotides, and other organic compounds. Additionally, it has also been used in the synthesis of a variety of materials, such as polymers and nanomaterials. Furthermore, 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid has been found to be useful in the synthesis of pharmaceuticals, as it can be used as a reactant in the synthesis of drugs.

Mechanism of Action

3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid has been found to interact with various molecules and substrates through a variety of mechanisms. It has been found to be able to form hydrogen bonds, van der Waals interactions, and covalent bonds with various molecules and substrates. Additionally, it has also been found to be able to form chelation complexes with metals, as well as to interact with other molecules through electrostatic interactions.
Biochemical and Physiological Effects
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid has been found to have a number of biochemical and physiological effects. It has been found to be able to modulate the activity of enzymes, as well as to interact with various receptors in the body. Additionally, it has been found to have an effect on the metabolism of fatty acids, as well as to modulate the expression of certain genes. Furthermore, it has been found to be able to interact with various hormones, such as insulin and glucagon.

Advantages and Limitations for Lab Experiments

The use of 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid in laboratory experiments has a number of advantages and limitations. One of the main advantages of using 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid in laboratory experiments is that it is a relatively inexpensive compound, making it cost-effective for use in a variety of experiments. Additionally, it is a relatively stable compound, making it ideal for use in a variety of experiments. However, one of the main limitations of using 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid in laboratory experiments is that it is a relatively new compound, and as such, there is still a lack of information regarding its effects and applications.

Future Directions

Given the potential applications of 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid, there are a number of potential future directions for research. One potential future direction is to investigate the effects of 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid on a variety of diseases, such as cancer and diabetes, as well as its potential use as a therapeutic agent. Additionally, further research could be conducted to investigate the potential applications of 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid in materials science, such as its potential use as a catalyst or as a component of nanomaterials. Furthermore, further research could be conducted to investigate the mechanism of action of 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid, as well as to better understand its interactions with various molecules and substrates. Finally, further research could be conducted to investigate the potential adverse effects of 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid, as well as to investigate the potential for toxicity.

Synthesis Methods

3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid can be synthesized through a variety of methods, including the use of catalytic hydrogenation, Wittig reaction, and Friedel-Crafts alkylation. The most common method for the synthesis of 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium salt. This method has been found to be the most efficient and cost-effective way to synthesize 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid' involves the protection of the amine group, followed by the formation of the spirocyclic ring system and the introduction of the fluorenyl group. The final step involves the deprotection of the amine group and the carboxylic acid group.", "Starting Materials": [ "2-aminoundecanoic acid", "9H-fluorene-9-methanol", "di-tert-butyl dicarbonate", "triethylamine", "1,3-dibromopropane", "sodium hydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "water" ], "Reaction": [ "Protection of the amine group of 2-aminoundecanoic acid with di-tert-butyl dicarbonate and triethylamine to form the corresponding carbamate", "Reaction of the carbamate with 1,3-dibromopropane in the presence of sodium hydride to form the spirocyclic ring system", "Reduction of the ketone group in the spirocyclic compound with sodium borohydride to form the corresponding alcohol", "Reaction of the alcohol with 9H-fluorene-9-methanol in the presence of acetic acid and hydrochloric acid to form the fluorenyl group", "Deprotection of the amine group and the carboxylic acid group with hydrochloric acid and sodium hydroxide, respectively, to form the final product" ] }

CAS RN

2680529-11-5

Product Name

3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid

Molecular Formula

C26H29NO4

Molecular Weight

419.5

Purity

90

Origin of Product

United States

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